molecular formula C13H17ClF3NO B1434905 Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1803591-16-3

Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B1434905
CAS No.: 1803591-16-3
M. Wt: 295.73 g/mol
InChI Key: JIYMHGNMGYSSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group attached to a phenyl ring and an oxan ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The molecular formula of this compound is C14H18F3NO·HCl, with a molecular weight of 309.75 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for various biological applications. The oxan structure contributes to its reactivity, allowing it to participate in nucleophilic substitutions and form salts with acids like hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance binding affinity and influence metabolic pathways. The amine group can engage in various biochemical interactions, contributing to the compound's pharmacological profile.

Antidepressant Effects

Research indicates that compounds with similar structures may exhibit antidepressant properties. The presence of the trifluoromethyl group is often linked to enhanced activity against certain targets involved in mood regulation.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterases : Moderate inhibition has been observed, which is significant for neuropharmacological applications.
  • Cyclooxygenase-2 (COX-2) : Potential anti-inflammatory activity through COX-2 inhibition has been noted, making it a candidate for pain management therapies.

The compound's interactions with these enzymes are supported by kinetic studies and molecular docking analyses, which reveal specific binding interactions facilitated by the trifluoromethyl group .

Study 1: Inhibition of Cholinesterases

A study demonstrated that derivatives of this compound showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating promising potential for treating Alzheimer's disease. For example:

  • AChE IC50 : 19.2 μM
  • BChE IC50 : 13.2 μM

These findings suggest that the trifluoromethyl substitution enhances the biological activity of similar compounds .

Study 2: COX-2 Inhibition

In vitro assays indicated that this compound exhibited moderate inhibitory effects on COX-2, supporting its potential as an anti-inflammatory agent. The specific interactions between the trifluoromethyl group and enzyme residues were elucidated through molecular docking studies, revealing hydrogen bonding that stabilizes the binding conformation.

Data Summary Table

Biological Activity Target IC50 Value Remarks
Cholinesterase InhibitionAChE19.2 μMPotential for Alzheimer's treatment
BChE13.2 μMSignificant neuropharmacological implications
COX-2 InhibitionCOX-2ModerateAnti-inflammatory potential

Properties

IUPAC Name

oxan-4-yl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-10(8-11)12(17)9-4-6-18-7-5-9;/h1-3,8-9,12H,4-7,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYMHGNMGYSSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC(=CC=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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